Aureothin - 2825-00-5

Aureothin

Catalog Number: EVT-260755
CAS Number: 2825-00-5
Molecular Formula: C22H23NO6
Molecular Weight: 397.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Aureothin biosynthesis involves an atypical modular type I polyketide synthase (PKS) that utilizes p-nitrobenzoate (PNBA) as a starter unit [, , ]. This process involves a non-canonical module architecture where individual PKS modules are utilized iteratively [, ].

  • Formation of PNBA: A novel N-oxygenase, AurF, converts p-aminobenzoate (PABA) to PNBA []. This unusual enzyme utilizes a ribonucleotide reductase-like electron transfer system [].
  • Polyketide chain assembly: An iterative modular PKS assembles the polyketide backbone using PNBA as a starter unit and malonyl-CoA as an extender unit [, ].
  • Tetrahydrofuran ring formation: A bifunctional cytochrome P450 monooxygenase, AurH, catalyzes the stereoselective synthesis of the tetrahydrofuran ring through a tandem oxygenation process [, , ].
  • Pyrone methylation: A regiospecific γ-pyrone methyltransferase, AurI, catalyzes the methylation of the pyrone ring [].

Deoxyaureothin

Compound Description: Deoxyaureothin acts as a crucial precursor in Aureothin biosynthesis. It lacks the tetrahydrofuran ring present in Aureothin and is characterized as a furan ring-reduced form. Notably, Deoxyaureothin exhibits no larvicidal activity against Aedes aegypti, unlike Aureothin. [, ]

Relevance: The inactivity of Deoxyaureothin against Aedes aegypti reinforces the tetrahydrofuran ring's importance in Aureothin's biological activity. This difference highlights the significance of this structural motif for Aureothin's biological effects. []

Aureothinic acid

Compound Description: Aureothinic acid is a degradation product resulting from the hydrogen peroxide oxidation of both Aureothin and Isoaureothin. Its structure, characterized by a distinct pyrone ring system, provides valuable insights into the chemical composition of Aureothin. []

“Ketone” derivative

Compound Description: This unnamed "Ketone" derivative arises alongside Aureothinic acid during the hydrogen peroxide oxidation of Aureothin. While its exact structure remains undefined, it shares a similar chromophore with Aureothinic acid. Further oxidation of this ketone yields propionic acid, providing a clue to its chemical structure. []

Isoaureothin

Compound Description: Isoaureothin, an isomer of Aureothin, is distinguished by the presence of an α-pyrone ring within its structure, contrasting with the γ-pyrone ring found in Aureothin. It serves as a crucial precursor to Desmethylisoaureothin and undergoes a similar hydrogen peroxide oxidation to Aureothin, yielding Aureothinic acid. [, ]

Aureonone

Compound Description: Aureonone emerges as a key degradation product through the ozonolysis of Aureothin. It lacks the nitrophenyl group present in Aureothin, offering insights into the molecule's core structure. Its UV and infrared spectral characteristics, coupled with its alkali degradation products, contributed significantly to elucidating the structure of Aureothin. []

Isoaureonone

Compound Description: Isoaureonone is generated through the ozonolysis of Isoaureothin. It serves as the Isoaureothin counterpart to Aureonone, providing comparative structural information. Similar to Aureonone, it plays a crucial role in understanding the structural framework of Isoaureothin. []

Desmethylisoaureothin

Compound Description: Desmethylisoaureothin is an acidic product resulting from the acidic hydrolysis of Aureothin. It lacks the methyl group present in Isoaureothin, hence its name. Its formation sheds light on the reactivity of Aureothin under acidic conditions and its potential to transform into related compounds. []

Aza-aureothin, Aza-isoaureothin, and Aza-desmethylisoaureothin

Compound Description: These three compounds are aza-derivatives of Aureothin, Isoaureothin, and Desmethylisoaureothin, respectively. They are formed by reacting the parent compounds with ammonia under specific conditions. Notably, Aza-desmethylisoaureothin exists in a tautomeric equilibrium with α,γ-dihydroxypridine, providing insights into its chemical behavior. []

Aminol H

Compound Description: Aminol H is an unexpected acidic product formed during the lithium borohydride reduction of Isoaureothamine. Its formation reveals an unusual type of reduction by complex metal hydrides. Further reduction of Aminol H with lithium aluminum hydride yields N-acetyl aminol A, demonstrating its role as an intermediate compound. [, ]

N-acetyl aminol A

Compound Description: N-acetyl aminol A is a neutral product obtained by further reduction of Aminol H with lithium aluminum hydride. Its formation, alongside Aminol H, demonstrates a stepwise reduction process and offers insights into the reactivity of the aureothin core structure under reducing conditions. [, ]

Lactol

Compound Description: Lactol, an optically inactive compound, is formed by treating N-acetyl Isoaureothamine with alkali. Its proposed structure (VIII) lacks the nitrophenyl group and provides valuable insights into the reactivity of the aureothin core structure under basic conditions. Interestingly, treating Lactol with acetic anhydride regenerates the racemate of N-acetyl Isoaureothamine, indicating a reversible transformation. []

Neoaureothin (Spectinabilin)

Compound Description: Neoaureothin, also known as Spectinabilin, shares a structural resemblance to Aureothin, with both featuring a nitroaryl-substituted polyketide structure. The key difference lies in the length of their polyene backbones. Notably, Neoaureothin exhibits potent HIV protease inhibitory activity, a biological activity not reported for Aureothin. [, , ]

N-Acetylaureothamine

Compound Description: N-Acetylaureothamine, a synthetic derivative of Aureothin, displays potent activity against Helicobacter pylori, the bacterium responsible for chronic gastritis. This derivative highlights the potential for generating therapeutically relevant compounds by modifying the Aureothin core structure. [, ]

Aureonitrile

Compound Description: Aureonitrile, a semisynthetic derivative of Aureothin, exhibits potent antiproliferative activity against various cancer cell lines. The development of Aureonitrile demonstrates the feasibility of generating new derivatives with enhanced biological activity through chemical modifications of the Aureothin scaffold. []

p-Nitrobenzoate (PNBA)

Compound Description: p-Nitrobenzoate (PNBA) is a critical precursor in Aureothin biosynthesis. It is formed through the action of the N-oxygenase AurF on p-aminobenzoate (PABA). PNBA serves as the starter unit for the polyketide synthase that assembles the Aureothin backbone. [, ]

p-Aminobenzoate (PABA)

Compound Description: p-Aminobenzoate (PABA) acts as the direct precursor to PNBA in Aureothin biosynthesis. The enzyme AurF catalyzes the conversion of PABA to PNBA, highlighting the crucial role of this enzyme in forming the nitroaromatic moiety of Aureothin. [, ]

Synthesis Analysis

The biosynthesis of aureothin involves a type I modular polyketide synthase (PKS) system. The key steps in its synthesis include:

  1. Starter Unit Activation: The process begins with the activation of p-nitrobenzoic acid, which serves as the starter unit for the assembly line.
  2. Modular Assembly: The PKS consists of multiple modules, each containing specific domains:
    • Ketosynthase (KS): Catalyzes the Claisen condensation reactions.
    • Acyltransferase (AT): Selects and loads extender units.
    • Acyl Carrier Protein (ACP): Anchors the growing polyketide chain.
    • Additional domains such as ketoreductase (KR), dehydratase (DH), and enoyl reductase (ER) are involved in further modifications of the polyketide chain .

The biosynthesis gene cluster for aureothin has been extensively characterized, revealing insights into the iterative nature of its assembly, where certain modules can be reused to extend the carbon chain .

Molecular Structure Analysis

The molecular structure of aureothin can be described as follows:

  • Molecular Formula: C₁₄H₁₁N₁O₄
  • Molecular Weight: Approximately 255.25 g/mol
  • Structural Features:
    • Aureothin contains a nitro group (-NO₂) on an aromatic ring, contributing to its unique chemical properties.
    • The polyketide backbone includes multiple carbon atoms derived from acetyl and malonyl units during synthesis.

The compound exhibits a complex three-dimensional conformation due to the presence of various functional groups that influence its reactivity and interactions with biological targets .

Chemical Reactions Analysis

Aureothin participates in several chemical reactions, primarily involving:

  1. Reduction Reactions: The presence of ketone groups allows for reduction processes that can modify the compound's functionality.
  2. Nitration: The nitro group can undergo reduction under specific conditions, leading to different derivatives with potentially altered biological activities.
  3. Conjugation Reactions: Aureothin can form conjugates with other molecules, which may enhance its solubility or alter its pharmacokinetics.

These reactions are crucial for understanding how aureothin interacts with biological systems and can lead to the development of derivatives with enhanced properties .

Mechanism of Action

The mechanism of action of aureothin primarily relates to its antiproliferative effects on cancer cells. Research indicates that aureothin may exert its biological activity through:

  • Inhibition of Cell Proliferation: Aureothin interferes with cellular processes that promote growth and division, potentially by disrupting signaling pathways involved in cell cycle regulation.
  • Induction of Apoptosis: Studies suggest that aureothin can trigger programmed cell death in cancer cells, making it a candidate for further investigation as an anticancer agent.

The precise molecular targets and pathways affected by aureothin remain an area of active research, with ongoing studies aimed at elucidating these mechanisms in detail .

Physical and Chemical Properties Analysis

Aureothin exhibits several notable physical and chemical properties:

  • Solubility: It is moderately soluble in organic solvents but has limited solubility in water, affecting its bioavailability.
  • Stability: Aureothin is relatively stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Spectroscopic Data:
    • Infrared spectroscopy reveals characteristic absorption bands corresponding to functional groups present in the molecule.
    • Nuclear magnetic resonance spectroscopy provides insights into the molecular environment of hydrogen atoms within the structure.

These properties are critical for both practical applications in drug development and for understanding how aureothin behaves in biological systems .

Applications

Aureothin has several promising applications in scientific research and industry:

  1. Anticancer Research: Due to its antiproliferative properties, aureothin is being studied as a potential therapeutic agent against various cancers.
  2. Antimicrobial Activity: Its ability to inhibit bacterial growth makes it a candidate for developing new antibiotics, especially against resistant strains.
  3. Biosynthetic Studies: Aureothin serves as a model compound for studying polyketide biosynthesis, providing insights into the engineering of synthetic pathways for producing novel compounds.

Ongoing research aims to explore additional applications and optimize the production methods for aureothin and its derivatives .

Biosynthesis Pathways and Genetic Architecture

Modular Type I Polyketide Synthase (PKS) Systems in Aureothin Assembly

Aureothin biosynthesis in Streptomyces thioluteus exemplifies a sophisticated trans-acyltransferase (AT) Type I PKS system characterized by non-canonical, iterative functionalities. The 27 kb aur gene cluster encodes three giant multimodular PKS proteins (AurA, AurB, and AurC) that collaboratively assemble the polyene-pyrone backbone from simple carboxylic acid precursors. This system challenges the classical co-linearity rule of modular PKSs through programmed iteration events and atypical domain organization [1] [4] [8].

Role of AurA, AurB, and AurC in Polyketide Chain Elongation

The aureothin assembly line initiates with AurA loading the unique p-nitrobenzoate starter unit – synthesized independently via AurF (discussed in Section 1.2). AurA lacks a dedicated loading domain, implying a novel priming mechanism for this nitroaryl starter [1] [4]. AurA Module 1 extends the chain using methylmalonyl-CoA, incorporating a methyl branch. The nascent chain is transferred to AurB (Module 2), which catalyzes two successive elongation cycles (iterative functionality) using methylmalonyl-CoA extender units. This marks one of the first documented examples of a bacterial modular PKS module undergoing programmed iteration or "stuttering" [1] [4] [8]. AurB transfers the tetraketide intermediate to AurC. AurC comprises two modules: Module 3 incorporates malonyl-CoA (lacking a methyl branch), and Module 4 incorporates methylmalonyl-CoA. AurC Module 4 also houses a thioesterase (TE) domain responsible for macrocyclization and release of the linear polyketide precursor, deoxyaureothin [4] [7] [8].

Table 1: Modular Organization and Functions of Aureothin PKS Proteins

PKS ProteinModuleDomains (Minimal + Tailoring)Extender UnitFunctionIterative Use?
AurALoading(Adapted KS?)-Loads p-nitrobenzoate starterNo
1KS-AT-KR-ACPMethylmalonyl-CoAChain extension, β-ketoreductionNo
AurB2KS-AT-DH-ER-KR-ACPMethylmalonyl-CoATwo extensions, dehydration, enoylreduction, ketoreductionYes (Module catalyzes 2 cycles)
AurC3KS-AT-ACPMalonyl-CoAChain extension (no methyl branch)No
4KS-AT-DH-ER-ACP-TEMethylmalonyl-CoAChain extension, dehydration, enoylreduction, chain release via macrocyclizationNo

Iterative Domain Functionality in Aureothin-Specific PKS Modules

The defining feature of the aureothin PKS is the iterative use of AurB Module 2. Despite being a single module within a canonical multimodular assembly line, this module catalyzes two consecutive rounds of chain elongation and β-keto processing using methylmalonyl-CoA. This "stuttering" mechanism effectively compensates for the apparent module deficiency (only four modules for five chain extensions) [1] [4] [8]. The molecular basis for this iteration involves the KS-AT linker region, identified as a potential recombination site facilitating evolutionary module deletion/insertion events observed between aureothin and the longer neoaureothin (spectinabilin) PKSs [2] [8]. Heterologous expression confirmed that these four modules, including the iterative AurB module, suffice for deoxyaureothin biosynthesis [1] [4]. This iteration represents a significant deviation from strict bacterial PKS co-linearity and blurs the distinction with fungal iterative PKS systems [8].

Nitroaryl Moiety Biosynthesis

The rare nitro group attached to the benzene ring is a hallmark structural feature and critical pharmacophore of aureothin. Its biosynthesis involves a remarkable multi-step enzymatic oxidation occurring before polyketide chain assembly.

AurF-Catalyzed Six-Electron Oxidation of p-Aminobenzoate to p-Nitrobenzoate

The nitroaryl starter unit originates from the shikimate pathway intermediate chorismate, converted to p-aminobenzoate (PABA). AurF, a nonheme diiron oxygenase encoded within the aur cluster, performs an unprecedented six-electron oxidation of PABA to p-nitrobenzoate (PNBA) [1] [4] [6]. Crucially, biochemical studies revealed this transformation consumes only two equivalents of molecular oxygen (O₂) and requires two exogenous electrons, contradicting earlier proposals requiring three O₂ molecules and six electrons [6]. The reaction proceeds via a tightly bound p-hydroxylaminobenzoate (PHABA) intermediate [6].

Nonheme Diiron Oxygenase Mechanisms in Nitro Group Formation

The catalytic cycle of AurF involves a peroxodiiron(III/III) complex generated upon O₂ binding to the reduced diiron(II/II) center. This peroxo complex oxidizes PABA to PHABA, leaving a μ-oxo-diiron(III/III) state. A second peroxodiiron(III/III) complex (formed by another O₂ binding/reduction event) then oxidizes PHABA directly to PNBA in a single, concerted four-electron oxidation step, regenerating the μ-oxo-diiron(III/III) state. This second step is particularly noteworthy as it converts the hydroxylamine to the nitro group without releasing a free nitroso intermediate and without requiring additional exogenous reducing equivalents beyond those needed for O₂ activation [6]. AurF represents the founding member of a family of nitro-installing diiron oxygenases involved in natural product biosynthesis [6].

Table 2: AurF Catalytic Cycle Steps for p-Nitrobenzoate Formation

StepAurF StateSubstrateO₂ ConsumedElectrons ConsumedProductKey Intermediate
1Peroxo-Fe₂(III/III)PABA (Ar-NH₂)12PHABA (Ar-NHOH)Peroxodiiron(III/III)
2Peroxo-Fe₂(III/III)PHABA (Ar-NHOH)10PNBA (Ar-NO₂)Peroxodiiron(III/III) (catalyzes 4-e⁻ oxidation)
Overall-PABA22PNBAPHABA (enzyme-bound)

Post-PKS Tailoring Enzymes

Following release of the macrocyclic polyketide chain (deoxyaureothin) by the AurC TE domain, two dedicated tailoring enzymes introduce final structural modifications essential for aureothin's bioactivity: methylation of the pyrone ring and formation of the tetrahydrofuran (THF) heterocycle.

O-Methyltransferase (AurI) in Pyrone Ring Methylation

AurI is an S-adenosylmethionine (SAM)-dependent O-methyltransferase specific for the γ-pyrone moiety of deoxyaureothin. It catalyzes the regiospecific transfer of a methyl group to the 2-oxygen (enol oxygen) of the pyrone ring, forming the 2-methoxy-4H-pyran-4-one (methoxypyrone) structure [6] [7] [9]. This methylation step precedes the action of the cytochrome P450 AurH. AurI exhibits high substrate specificity for the γ-pyrone system within the context of the deoxyaureothin scaffold. Interestingly, despite high sequence similarity to EncK, the O-methyltransferase in enterocin biosynthesis, AurI displays distinct regioselectivity. EncK methylates a hydroxyl group at the C-5 position of an α-pyrone, whereas AurI methylates the enol at C-2 of the γ-pyrone [9]. This highlights how subtle structural differences in enzymes can lead to significant chemical divergence.

Cytochrome P450 Monooxygenase (AurH) in Tetrahydrofuran (THF) Ring Formation

AurH is a multifunctional cytochrome P450 monooxygenase (CYP151A family) that catalyzes a sophisticated tandem oxygenation-heterocyclization sequence on the methylated substrate, 2-methoxy-5,6-dehydrodeoxyaureothin, converting it into aureothin [7] [10]. The reaction involves:

  • Regio- and Stereospecific Hydroxylation: AurH first performs a highly selective hydroxylation at the C3' position (S configuration) on the polyene chain. This generates a transient allylic alcohol intermediate.
  • Electrophilic Cyclization (Heterocyclization): The same AurH active site then facilitates an intramolecular nucleophilic attack by the C3' hydroxyl group onto the adjacent C7' position (sp² carbon) of the conjugated polyene system. This results in the formation of the characteristic cis-fused tetrahydrofuran (THF) ring, generating the final product aureothin [10].

Structural biology studies (X-ray crystallography) of AurH variants, including complexes with the inhibitor ancymidol, revealed key mechanistic insights. AurH undergoes significant conformational changes upon substrate binding. A crucial substrate recognition switch allows AurH to accommodate both the initial substrate and the hydroxylated intermediate within the same active site, enabling the bifunctional catalysis [10]. The precise positioning of the substrate relative to the heme-iron-oxo species (Compound I) is critical for the initial hydroxylation regiochemistry. The architecture of the active site then constrains the hydroxylated intermediate in a conformation optimal for the subsequent SN2'-type epoxidation of the C7'-C8' double bond, followed by ring opening and nucleophilic attack, ultimately forming the THF ring [10]. Remarkably, AurH's substrate tolerance was exploited in combinatorial biosynthesis; replacing AurI with EncK altered the pyrone methylation pattern, and AurH processed this non-natural substrate to form a novel 2H-pyran ring system (aureopyran) via an alternative hydroxylation/oxidation/electrocyclization cascade, demonstrating the enzyme's inherent versatility [6] [7].

Table 3: Key Enzymes in Aureothin Tailoring and Their Functions

EnzymeTypeSubstrateReaction CatalyzedProductSpecificity/Remark
AurIO-Methyltransferase (Class I SAM-dependent)Deoxyaureothin (γ-pyrone form)Methylation of enol oxygen (O-2)2-Methoxy-5,6-dehydrodeoxyaureothinRegiospecific for γ-pyrone O-2; differs from EncK (C-5 OH methylation on α-pyrone)
AurHCytochrome P450 Monooxygenase (CYP151A)2-Methoxy-5,6-dehydrodeoxyaureothin1. C3' (S) Hydroxylation 2. THF ring formation via intramolecular epoxidation/cyclizationAureothinBifunctional (tandem oxidation/cyclization); exhibits substrate switch between steps; can process non-natural substrates to novel products

Compounds Mentioned: Aureothin, Deoxyaureothin, p-Aminobenzoate (PABA), p-Hydroxylaminobenzoate (PHABA), p-Nitrobenzoate (PNBA), 2-Methoxy-5,6-dehydrodeoxyaureothin, Aureopyran, Neoaureothin (Spectinabilin), Enterocin.

Properties

CAS Number

2825-00-5

Product Name

Aureothin

IUPAC Name

2-methoxy-3,5-dimethyl-6-[(2R,4Z)-4-[(E)-2-methyl-3-(4-nitrophenyl)prop-2-enylidene]oxolan-2-yl]pyran-4-one

Molecular Formula

C22H23NO6

Molecular Weight

397.4 g/mol

InChI

InChI=1S/C22H23NO6/c1-13(9-16-5-7-18(8-6-16)23(25)26)10-17-11-19(28-12-17)21-14(2)20(24)15(3)22(27-4)29-21/h5-10,19H,11-12H2,1-4H3/b13-9+,17-10-/t19-/m1/s1

InChI Key

GQKXCBCSVYJUMI-WACKOAQBSA-N

SMILES

CC1=C(OC(=C(C1=O)C)OC)C2CCC(=CC(=CC3=CC=C(C=C3)[N+](=O)[O-])C)O2

Solubility

Soluble in DMSO

Synonyms

Aureothin, Mycolutein, Strain 58 substance

Canonical SMILES

CC1=C(OC(=C(C1=O)C)OC)C2CC(=CC(=CC3=CC=C(C=C3)[N+](=O)[O-])C)CO2

Isomeric SMILES

CC1=C(OC(=C(C1=O)C)OC)[C@H]2C/C(=C/C(=C/C3=CC=C(C=C3)[N+](=O)[O-])/C)/CO2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.